![molecular formula C12H8N2OS2 B2632161 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 339022-65-0](/img/structure/B2632161.png)
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a versatile chemical compound used in scientific research. It’s an imidazothiazole derivative with unique structure that allows for various applications, including drug development and material synthesis.
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which our molecule belongs, has been studied since the 1960s . Recent research has focused on the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives, which have shown promising anticancer activities .Molecular Structure Analysis
The molecular structure of “6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is represented by the linear formula C13H7F3N2OS2 . The molecule contains a phenylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further substituted with a carbaldehyde group .Scientific Research Applications
Synthesis of Imidazo[2,1-b][1,3]thiazines
Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds . The compound could potentially be used in the synthesis of these compounds .
Inhibitor of Trypanosoma Brucei 427
Imidazo[2,1-b][1,3]thiazines have been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . This suggests that the compound could potentially be used in the development of treatments for this disease .
Inhibitor of Factor IXa
Benzimidazo-[2,1-b]thiazine, a derivative of imidazo[2,1-b][1,3]thiazines, has been identified as an inhibitor of factor IXa . This suggests that the compound could potentially be used in the development of anticoagulant drugs .
Antituberculosis Activity
Fluorine-containing derivatives of imidazo[2,1-b][1,3]thiazines have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv . This suggests that the compound could potentially be used in the development of antituberculosis drugs .
5. Antagonists of Orphan Receptors GPR18 and GPR55 Imidazo[2,1-b][1,3]thiazines have been found to antagonize orphan receptors GPR18 and GPR55 . These receptors are associated with G-protein and interact with some ligands of cannabinoid receptors . This suggests that the compound could potentially be used in the development of drugs targeting these receptors .
Electroluminescent Materials for OLED Devices
Over the past 5 years, imidazo-[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that the compound could potentially be used in the development of OLED devices .
Future Directions
The future research directions for “6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and its derivatives could include further exploration of their anticancer activities . Given their unique structure and potential for various applications, these compounds could be valuable tools for advancing scientific knowledge.
properties
IUPAC Name |
6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-8-10-11(13-12-14(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYKECCGKHNLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
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